(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
The compound (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic molecule that features a quinoline core substituted with a fluoro group, a dimethoxyphenyl ethylamine moiety, and a piperidinyl methanone group
Mechanism of Action
Target of action
The compound contains a quinoline ring, which is a common structure in many bioactive molecules. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors .
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical pathways
The compound could potentially affect multiple biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and affect the overall metabolism .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors, including its chemical structure and the route of administration. The compound contains several functional groups that could potentially affect its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. It could potentially lead to changes in cellular functions or even cell death .
Action environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and overall action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Fluoro Group: The fluoro group is introduced through electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dimethoxyphenyl Ethylamine Moiety: This step involves the nucleophilic substitution of the quinoline core with 3,4-dimethoxyphenylethylamine under basic conditions.
Formation of the Piperidinyl Methanone Group: The final step is the acylation of the amine group with piperidin-1-yl methanone, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, potentially leading to dihydroquinoline derivatives or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroquinoline derivatives or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chloro group instead of a fluoro group.
(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a bromo group instead of a fluoro group.
(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-iodoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can result in better pharmacokinetic properties, making it a more promising candidate for drug development.
Properties
IUPAC Name |
[4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-31-22-9-6-17(14-23(22)32-2)10-11-27-24-19-15-18(26)7-8-21(19)28-16-20(24)25(30)29-12-4-3-5-13-29/h6-9,14-16H,3-5,10-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGFEYNBJCAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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